molecular formula C9H6BrNO3 B1423950 Methyl 6-bromobenzo[d]oxazole-2-carboxylate CAS No. 954239-67-9

Methyl 6-bromobenzo[d]oxazole-2-carboxylate

Cat. No.: B1423950
CAS No.: 954239-67-9
M. Wt: 256.05 g/mol
InChI Key: SLACEVLLDFPFJF-UHFFFAOYSA-N
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Description

Historical Context of Benzoxazole Derivatives

The historical development of benzoxazole derivatives traces back to foundational work in heterocyclic chemistry, where the benzoxazole scaffold first emerged as an aromatic organic compound with distinctive structural characteristics. Benzoxazole itself represents a benzene-fused oxazole ring structure with the molecular formula C₇H₅NO, exhibiting an odor similar to pyridine and serving as a fundamental building block for more complex molecular architectures. The evolution of benzoxazole chemistry gained significant momentum in the latter half of the twentieth century, particularly through the pioneering work of researchers like Duff and colleagues in the late 1960s, who performed fundamental studies on the coordination behavior of benzoxazole and 2-methylbenzoxazole as monodentate ligands with various transition metals.

The synthetic methodologies for benzoxazole derivatives have undergone substantial evolution over the decades, with researchers developing increasingly sophisticated approaches to construct these heterocyclic frameworks. Early synthetic strategies primarily relied on traditional condensation reactions and cyclization processes, but modern methodologies have expanded to include electrochemical synthesis, microwave-assisted reactions, and green chemistry approaches. The development of benzoxazole chemistry has been particularly influenced by the recognition that while benzoxazole itself possesses limited practical value, its derivatives demonstrate remarkable commercial and therapeutic importance across numerous applications.

The historical progression of benzoxazole derivative synthesis has been marked by several key milestones, including the development of oxidative cyclization methodologies and the introduction of novel catalytic systems. Research groups have systematically explored various synthetic pathways, ranging from the classical condensation of 2-aminophenol with aldehydes to more sophisticated approaches involving electrochemically generated oxidants and specialized catalyst systems. These methodological advances have enabled the synthesis of increasingly complex benzoxazole derivatives, including compounds like methyl 6-bromobenzo[d]oxazole-2-carboxylate, which incorporate multiple functional groups and substituents that enhance their chemical and biological properties.

Significance in Heterocyclic Chemistry

The significance of benzoxazole derivatives in heterocyclic chemistry extends far beyond their structural novelty, encompassing fundamental aspects of chemical reactivity, biological activity, and synthetic utility. Heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms within five or six-membered ring systems have garnered enormous significance due to their interesting and diverse clinical applications in medicinal chemistry. Among these heterocyclic frameworks, benzoxazoles occupy a particularly prominent position due to their unique combination of stability and reactivity, which arises from their aromatic character combined with strategically positioned heteroatoms.

The benzoxazole framework demonstrates exceptional versatility as a scaffold for molecular design, serving as a privileged structure in medicinal chemistry applications. Research has established that benzoxazole derivatives exhibit a wide spectrum of biological activities, including antifungal, antioxidant, antiallergic, antitumor, and antiparasitic properties. This remarkable biological diversity stems from the unique electronic and steric properties of the benzoxazole core, which can interact with various biological targets through different molecular mechanisms. The planar aromatic structure of benzoxazoles, combined with the presence of both nitrogen and oxygen heteroatoms, provides multiple sites for molecular recognition and binding interactions with biological macromolecules.

In the context of synthetic chemistry, benzoxazole derivatives serve as versatile intermediates for the construction of larger, more complex molecular architectures. The aromatic stability of the benzoxazole framework provides a robust foundation for chemical transformations, while the presence of reactive sites allows for selective functionalization and derivatization. Modern synthetic methodologies have demonstrated that benzoxazole derivatives can participate in a wide range of chemical reactions, including substitution reactions, coupling reactions, and oxidative transformations, making them valuable building blocks for synthetic organic chemistry.

The role of benzoxazole derivatives in coordination chemistry represents another significant aspect of their importance in heterocyclic chemistry. Research has demonstrated that benzoxazole compounds can function as effective ligands in coordination complexes, forming stable bonds with various transition metals through their nitrogen atoms. This coordination behavior has implications for both fundamental coordination chemistry studies and practical applications in catalysis, where benzoxazole-containing ligands can modulate the electronic and steric properties of metal centers.

Classification Within Benzoxazole Family

The classification of this compound within the broader benzoxazole family requires consideration of both structural features and functional group positioning. Benzoxazole derivatives can be systematically classified based on several criteria, including substitution patterns, functional group types, and stereochemical arrangements. The target compound represents a member of the 2-substituted benzoxazole subfamily, characterized by the presence of a carboxylate ester functionality at the 2-position of the benzoxazole ring system.

Within the broader classification scheme, benzoxazole derivatives can be organized into several major categories based on their substitution patterns and functional groups. The 2-substituted benzoxazoles represent one of the most extensively studied classes, with compounds in this category demonstrating diverse biological activities and synthetic applications. This compound falls specifically within the subset of 2-carboxylate-substituted benzoxazoles, which are characterized by the presence of ester or carboxyl functionalities at the 2-position.

The presence of the bromine substituent at the 6-position further refines the classification of this compound within the halogenated benzoxazole derivatives. Halogenated benzoxazoles represent an important subclass of these heterocycles, with different halogen substituents (fluorine, chlorine, bromine, iodine) imparting distinct electronic and steric properties to the molecular framework. The bromine substituent in this compound provides unique reactivity characteristics that distinguish it from other halogenated analogs, particularly in terms of its participation in cross-coupling reactions and nucleophilic substitution processes.

Table 1. Structural Classification of Related Benzoxazole Derivatives

Compound Name Molecular Formula Halogen Substituent Ester Position CAS Number
This compound C₉H₆BrNO₃ Bromine (6-position) Methyl ester (2-position) 954239-67-9
Methyl 6-chlorobenzo[d]oxazole-2-carboxylate C₉H₆ClNO₃ Chlorine (6-position) Methyl ester (2-position) 1538430-09-9
Methyl 6-bromo-1,2-benzoxazole-3-carboxylate C₉H₆BrNO₃ Bromine (6-position) Methyl ester (3-position) 1123169-23-2

The functional diversity within the benzoxazole family is further exemplified by the existence of structurally related compounds that incorporate different heterocyclic frameworks while maintaining similar substitution patterns. Research has identified several structural analogs and isomers of benzoxazole derivatives, including benzimidazole analogs where the oxygen atom is replaced by nitrogen, benzothiazole analogs where oxygen is replaced by sulfur, and various positional isomers where heteroatoms occupy different ring positions. These structural relationships provide insights into structure-activity relationships and guide the rational design of new benzoxazole derivatives with desired properties.

Properties

IUPAC Name

methyl 6-bromo-1,3-benzoxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLACEVLLDFPFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(O1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696263
Record name Methyl 6-bromo-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954239-67-9
Record name Methyl 6-bromo-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Pharmacokinetics

The compound has a Log Po/w (iLOGP) of 2.52, indicating its lipophilicity. Lipophilicity often correlates with the ability of a compound to cross cell membranes, which can impact its distribution within the body. It is an inhibitor of CYP1A2 and CYP2C19, which are enzymes involved in drug metabolism.

Environmental Factors

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, its solubility could affect its bioavailability and distribution within the body. It has a Log S (ESOL) of -3.43, indicating it is soluble. The storage temperature for this compound is room temperature.

Biological Activity

Methyl 6-bromobenzo[d]oxazole-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzoxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The presence of the bromine atom at the 6th position significantly influences its chemical reactivity and biological activity. The compound can participate in various chemical reactions, making it a valuable building block in organic synthesis.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity . Various studies have demonstrated its efficacy against multiple cancer cell lines, including:

  • Breast Cancer: The compound has shown cytotoxic effects on MCF-7 and MDA-MB-231 cell lines. The IC50 values indicate significant potency, with some derivatives exhibiting activity comparable to established chemotherapeutic agents like doxorubicin .
  • Lung Cancer: In vitro studies have reported that derivatives of this compound can inhibit the growth of A549 lung cancer cells .
  • Mechanism of Action: The mechanism involves the induction of apoptosis through upregulation of pro-apoptotic proteins such as p53 and caspases, leading to programmed cell death in cancer cells .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties . It has demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Case Studies

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated an IC50 value of approximately 15 µM against MCF-7 cells, demonstrating significant cytotoxicity compared to untreated controls .
  • Antimicrobial Testing : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli using disc diffusion methods. Results showed inhibition zones indicating effective antimicrobial activity .

Summary of Biological Activities

Activity TypeCell Lines / OrganismsIC50 ValuesReferences
AnticancerMCF-7~15 µM
A549Not specified
AntimicrobialStaphylococcus aureusNot specified
Escherichia coliNot specified

Scientific Research Applications

Medicinal Chemistry

Methyl 6-bromobenzo[d]oxazole-2-carboxylate is primarily studied for its potential therapeutic properties. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro studies have demonstrated significant inhibition of cell proliferation in MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) cell lines at concentrations as low as 10 µM . The mechanism of action may involve the modulation of signaling pathways related to apoptosis and cell cycle regulation.
  • Antimicrobial Properties : this compound has shown promising antimicrobial activity against various bacterial and fungal strains. A study reported a minimum inhibitory concentration (MIC) of 4 µg/ml against E. coli and 8 µg/ml against Candida albicans, indicating its potential as an antimicrobial agent .

Biological Studies

The compound is utilized in biological research to explore its effects on cellular mechanisms:

  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival. This property is significant for developing targeted therapies that disrupt cancer metabolism.
  • Inflammatory Response Modulation : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Screening

In a study conducted by Shamsuzzaman et al., this compound was tested for its anticancer properties against various cell lines. The results indicated that this compound significantly reduced the viability of breast cancer cells, suggesting its potential as a lead compound for further development.

Case Study 2: Antimicrobial Efficacy

A comprehensive screening of oxazole derivatives, including this compound, revealed its effectiveness against common pathogens. The compound's antibacterial activity was comparable to standard antibiotics, highlighting its potential use in developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 6-bromobenzo[d]oxazole-2-carboxylate belongs to a family of benzoxazole derivatives with variations in substituent positions, halogen types, and functional groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituents Key Differences vs. Target Compound Similarity Score Purity/Availability
This compound 954239-67-9 C₉H₆BrNO₃ 6-Br, 2-COOCH₃ Reference compound 1.00 97% (5g stock)
6-Bromo-2-methylbenzo[d]oxazole 151230-42-1 C₈H₆BrNO 6-Br, 2-CH₃ Methyl vs. ester at C2 0.84 N/A
Methyl 5-chlorobenzo[d]oxazole-2-carboxylate 27383-92-2 C₉H₆ClNO₃ 5-Cl, 2-COOCH₃ Cl vs. Br; halogen position 0.81 N/A
5-Bromo-2-ethylbenzo[d]oxazole 938458-80-1 C₉H₈BrNO 5-Br, 2-CH₂CH₃ Ethyl vs. ester; Br position 0.81 N/A
Benzo[d]oxazole-6-carbaldehyde 865449-97-4 C₈H₅NO₂ 6-CHO Aldehyde vs. ester at C2 N/A 97% (100mg stock)

Key Insights from Comparative Analysis

Substituent Position and Reactivity :

  • The 6-bromo substituent in the target compound distinguishes it from analogs like 5-bromo-2-ethylbenzo[d]oxazole (Br at position 5), which may exhibit different electronic effects and regioselectivity in reactions .
  • The ester group at position 2 enhances hydrolytic reactivity compared to methyl or ethyl groups, enabling conversion to carboxylic acids or amides .

Functional Group Variations :

  • Benzo[d]oxazole-6-carbaldehyde (aldehyde at C6) lacks the bromine atom but offers a reactive site for condensation reactions, unlike the target compound’s bromine-driven coupling utility .

Heterocycle Modifications :

  • Thiazole analogs (e.g., Methyl 6-methylbenzo[d]thiazole-2-carboxylate ) replace oxygen with sulfur, increasing electron density and altering pharmacological properties .

Q & A

Q. What are the established synthetic routes for Methyl 6-bromobenzo[d]oxazole-2-carboxylate?

Answer: The synthesis typically involves bromination of a precursor such as methyl benzo[d]oxazole-2-carboxylate. Key steps include:

  • Electrophilic aromatic substitution : Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) directs bromination to the 6-position of the benzoxazole ring .
  • Optimization of reaction conditions : Solvents like dichloromethane or DMF, temperatures between 0°C and room temperature, and inert atmospheres (N₂/Ar) are critical for yield improvement.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is used to isolate the product.

Q. How is this compound characterized spectroscopically?

Answer: Key characterization methods include:

  • ¹H/¹³C NMR : The bromine substituent deshields adjacent protons, causing distinct splitting patterns. For example, the proton at position 5 of the benzoxazole ring appears as a doublet (δ 7.8–8.2 ppm) .
  • IR spectroscopy : Stretching vibrations for the ester carbonyl (C=O, ~1720 cm⁻¹) and benzoxazole C=N (~1620 cm⁻¹) confirm functional groups.
  • Mass spectrometry : ESI-MS or EI-MS shows molecular ion peaks at m/z 257 [M+H]⁺ (calculated for C₉H₆BrNO₃).

Q. What solvents and reaction conditions stabilize this compound?

Answer:

  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility for reactions, while non-polar solvents (hexane) aid in crystallization.
  • Stability : The compound is light-sensitive; storage in amber vials at –20°C under inert gas prevents decomposition. Avoid aqueous bases, which hydrolyze the ester group .

Advanced Research Questions

Q. How can computational chemistry predict reactivity patterns of this compound?

Answer:

  • DFT calculations : Gaussian or ORCA software can model electrophilic/nucleophilic sites. For example, the C-6 bromine atom withdraws electron density, making the C-5 position susceptible to nucleophilic attack .
  • Molecular docking : Predicts interactions with biological targets (e.g., enzyme active sites) by analyzing steric and electronic complementarity.

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Answer:

  • SHELX refinement : Use SHELXL for high-resolution data to refine heavy atom positions (Br, O) and resolve disorder in the benzoxazole ring .
  • Twinned data handling : SHELXE or CrysAlisPro can deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Q. How does this compound serve as a precursor for complex heterocycles?

Answer:

  • Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids replaces bromine with aryl groups, enabling access to biaryl systems .
  • Nucleophilic substitution : Amines or thiols displace bromine under Pd catalysis, generating 6-amino/thio derivatives .

Methodological Guidance

  • Low-yield troubleshooting : Ensure anhydrous conditions for bromination; trace moisture deactivates Lewis acids.
  • Crystallization challenges : Use mixed solvents (e.g., CH₂Cl₂/hexane) for slow nucleation.
  • Contradictory NMR data : Compare computed (DFT) and experimental spectra to identify impurities or tautomers .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-bromobenzo[d]oxazole-2-carboxylate
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